molecular formula C16H12N2O3 B8619048 2-[(4-Nitrophenoxy)methyl]quinoline CAS No. 107813-50-3

2-[(4-Nitrophenoxy)methyl]quinoline

Cat. No. B8619048
M. Wt: 280.28 g/mol
InChI Key: BRXQVWDVGNCLDV-UHFFFAOYSA-N
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Patent
US05045547

Procedure details

117.8 g (0.42 mol) of 2-(4-nitrophenoxymethyl)quinoline were dissolved in 1 l of methanol/tetrahydrofuran (1:1). About 5 g of Raney nickel were then added and the mixture was warmed to 35° C. 63.1 g (1.26 mol) of hydrazine hydrate ×H2O were then added dropwise and the mixture was stirred overnight. The residue was filtered off, the solution was concentrated in vacuo and the residue was taken up with methylene chloride. The mixture was then washed with water and conc. hydrochloric acid was added to the organic phase. The precipitate deposited was filtered off, washed with 2 N hydrochloric acid, dissolved in water and rendered alkaline with 20% strength NaOH. The residue was dried in vacuo.
Quantity
117.8 g
Type
reactant
Reaction Step One
Name
methanol tetrahydrofuran
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
63.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:21]=[CH:20][C:7]([O:8][CH2:9][C:10]2[CH:19]=[CH:18][C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[N:11]=2)=[CH:6][CH:5]=1)([O-])=O.O.NN.O>CO.O1CCCC1.[Ni]>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([O:8][CH2:9][C:10]2[CH:19]=[CH:18][C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[N:11]=2)=[CH:20][CH:21]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
117.8 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(OCC2=NC3=CC=CC=C3C=C2)C=C1
Name
methanol tetrahydrofuran
Quantity
1 L
Type
solvent
Smiles
CO.O1CCCC1
Step Two
Name
Quantity
63.1 g
Type
reactant
Smiles
O.NN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
5 g
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The residue was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated in vacuo
WASH
Type
WASH
Details
The mixture was then washed with water and conc. hydrochloric acid
ADDITION
Type
ADDITION
Details
was added to the organic phase
FILTRATION
Type
FILTRATION
Details
The precipitate deposited was filtered off
WASH
Type
WASH
Details
washed with 2 N hydrochloric acid
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in water
CUSTOM
Type
CUSTOM
Details
The residue was dried in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
NC1=CC=C(OCC2=NC3=CC=CC=C3C=C2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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